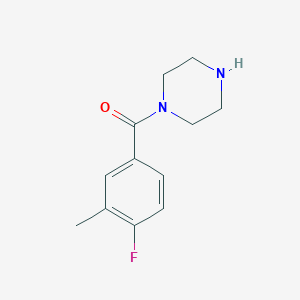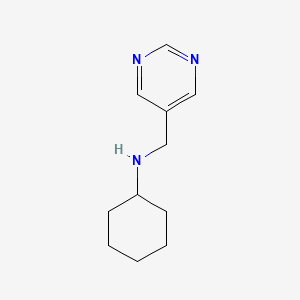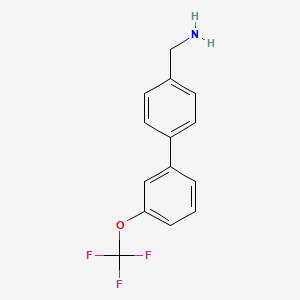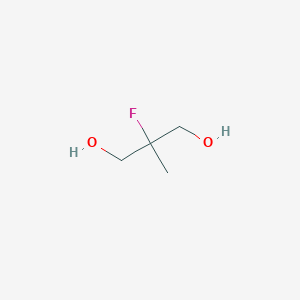
2-Fluoro-2-methylpropane-1,3-diol
説明
2-Fluoro-2-methylpropane-1,3-diol is a chemical compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 . It can be prepared for use as antitumor agents .
Molecular Structure Analysis
The molecular structure of this compound consists of four carbon atoms, nine hydrogen atoms, one fluorine atom, and two oxygen atoms . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 217.4±20.0 °C, and its density is predicted to be 1.137±0.06 g/cm3 . Its pKa value is predicted to be 13.91±0.10 .科学的研究の応用
Corrosion Inhibition :
- Schiff base compounds, such as 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions (Leçe, Emregül, & Atakol, 2008).
Chemical Synthesis and Reactions :
- Fluorination of 2-Methylpropane over cobalt trifluoride results in a complex mixture of polyfluoro(2-methylpropanes) and polyfluorobutanes, indicating a preference for replacing tertiary hydrogen with fluorine (Burdon, Huckerby, & Stephens, 1977).
- 2-Methylenepropane-1,3-diol can catalyze the allylation of aldehydes in the presence of palladium catalysts and tin(II) chloride (Masuyama, Kagawa, & Kurusu, 1996).
Microbial Oxidation :
- Microbial oxidation of compounds like 2-methylpropane-1,3-diol results in the formation of high optical purity β-hydroxyisobutyric acid, demonstrating selective oxidation processes (Ohta & Tetsukawa, 1979).
Material Science and Engineering :
- Studies have explored the use of 2-alkyl-2-methylpropane-1,3-dithiol derivatives for creating self-assembled monolayers on gold, which are conformationally disordered and less dense than those created by normal alkanethiols (Park, Smith, & Lee, 2004).
Fluorination Techniques :
- The chemoselective mono- and difluorination of 1,3-dicarbonyl compounds to produce various 2-fluoro- and 2,2-difluoro-1,3-dicarbonyl compounds has been achieved with good yields, demonstrating a practical and convenient fluorination process (Tang et al., 2019).
Organocatalysis :
- A telescoped reaction for the NHC-catalyzed carbonation and aerobic esterification of glycerol and 2-amino-2-methylpropane-1,3-diol has been developed, providing highly functionalized glycerol derivatives (Axelsson, Antoine-Michard, & Sundén, 2017).
作用機序
Target of Action
It’s structurally similar to other diols, which are known to interact with various biological targets .
Mode of Action
Based on its structural similarity to other diols, it may undergo electrophilic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that diols can participate in various biochemical reactions, including condensation reactions .
Pharmacokinetics
Its molecular weight (10811 g/mol) and predicted properties such as boiling point (2174±200 °C) and density (1137±006 g/cm3) suggest that it may have reasonable bioavailability .
Result of Action
It’s known that diols can be used in the synthesis of various compounds, including antitumor agents .
生化学分析
Biochemical Properties
2-Fluoro-2-methylpropane-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with antitumor agents, where this compound is used as a precursor . The compound’s interactions with enzymes and proteins are primarily through hydrogen bonding and van der Waals forces, which facilitate its incorporation into biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in gene expression patterns. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways underscores its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its overall biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its activity and function, making it an important factor in its biochemical analysis.
特性
IUPAC Name |
2-fluoro-2-methylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWUDHHHYZEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


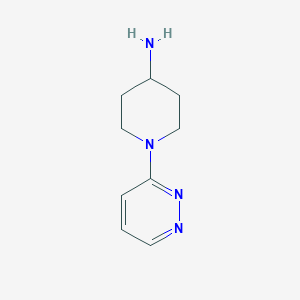
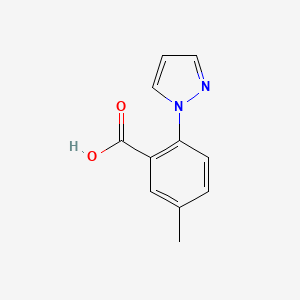

![3-(4-Fluorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1399693.png)
![5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine](/img/structure/B1399694.png)
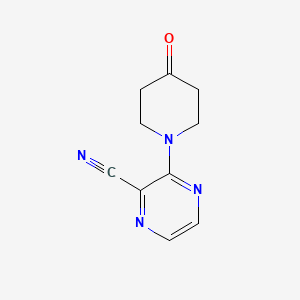


amine](/img/structure/B1399703.png)
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
